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Compound of Interest

Compound Name: 2-(1H-imidazol-2-yl)ethanamine

Cat. No.: B098954

An In-depth Technical Guide to 2-(1H-imidazol-2-
yl)ethanamine
Introduction: Unveiling a Versatile Imidazole Moiety

In the landscape of medicinal chemistry and drug development, the imidazole ring stands as a
privileged scaffold, integral to the structure of numerous biologically active compounds.[1][2] Its
unique electronic properties and ability to engage in various non-covalent interactions make it a
cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet highly
significant, derivative: 2-(1H-imidazol-2-yl)ethanamine. This molecule, characterized by an
ethylamine substituent at the 2-position of the imidazole ring, presents a fascinating subject for
researchers exploring new pharmacological agents. Its structural similarity to endogenous
biogenic amines, such as histamine, hints at its potential to interact with a range of biological
targets, making it a compound of considerable interest for further investigation.

This document serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development. It will provide a detailed overview of the physicochemical
properties, potential applications, and synthetic methodologies related to 2-(1H-imidazol-2-
yl)ethanamine, underpinned by a commitment to scientific integrity and practical, field-proven
insights.
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Physicochemical Properties: A Foundation for
Application

A thorough understanding of a compound's physicochemical properties is paramount for its
successful application in research and development. These parameters govern its solubility,
stability, and pharmacokinetic profile, ultimately influencing its efficacy and developability as a
therapeutic agent.

Core Data Summary

The fundamental physicochemical properties of 2-(1H-imidazol-2-yl)ethanamine are
summarized in the table below. This data provides a critical foundation for experimental design,
from initial synthesis and purification to formulation and in vitro/in vivo testing.

Property Value Source(s)
Molecular Formula CsHoNs [3114]
Molecular Weight 111.15 g/mol [4]

CAS Number 19225-96-8 [3]

CAS Number (HCI salt) 167298-65-9 [5]

2-(1H-imidazol-2-
IUPAC Name _ [4]
yl)ethanamine

Computed XLogP3 -0.6 [4]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor

yarog p 5 4]
Count
Rotatable Bond Count 2 [4]

Chemical Structure

The structural representation of 2-(1H-imidazol-2-yl)ethanamine is crucial for understanding
its chemical reactivity and potential biological interactions.
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Caption: Chemical structure of 2-(1H-imidazol-2-yl)ethanamine.

Potential Applications in Drug Discovery and
Development

The imidazole nucleus is a recurring motif in a vast array of therapeutic agents, valued for its
ability to enhance water solubility and act as an isostere for other five-membered heterocyclic
rings.[1] The structural features of 2-(1H-imidazol-2-yl)ethanamine suggest several promising
avenues for investigation in drug discovery.

Histamine Receptor Modulation

Given its structural analogy to histamine, a primary area of interest is its potential interaction
with histamine receptors (H1, H2, H3, and H4). These G-protein coupled receptors are
implicated in a wide range of physiological processes, and their modulation is a key strategy in
the treatment of allergies, gastric ulcers, and neurological disorders. Further research is
warranted to determine the specific agonist or antagonist activity of 2-(1H-imidazol-2-
yl)ethanamine at these receptor subtypes.

Enzyme Inhibition

The imidazole ring can act as a key binding motif in the active sites of various enzymes. For
instance, related imidazole-containing compounds have been explored as inhibitors of the
Insulin-like Growth Factor 1 Receptor (IGF-1R), a significant target in cancer therapy.[6] The
ethylamine side chain of 2-(1H-imidazol-2-yl)ethanamine could provide additional interaction
points, potentially leading to potent and selective enzyme inhibition.

Scaffold for Library Synthesis

Beyond its intrinsic biological activity, 2-(1H-imidazol-2-yl)ethanamine serves as a valuable
building block for the synthesis of compound libraries. The primary amine of the ethylamine
side chain provides a reactive handle for a variety of chemical transformations, allowing for the
rapid generation of a diverse set of derivatives. This approach is fundamental to structure-
activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic
properties.
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Caption: Synthetic utility and potential therapeutic targets.

Synthetic Methodologies: A Practical Guide

The synthesis of 2-(1H-imidazol-2-yl)ethanamine and its derivatives is a key enabling step for
its biological evaluation. While multiple synthetic routes can be envisioned, a common and
effective approach involves the construction of the imidazole ring followed by elaboration of the
side chain.

lllustrative Synthetic Protocol

The following protocol outlines a general, yet robust, method for the synthesis of 2-substituted
imidazoles, which can be adapted for the preparation of 2-(1H-imidazol-2-yl)ethanamine. This
method is based on the condensation of an aldehyde with ethylenediamine, followed by
oxidation.

Step 1: Synthesis of the Imidazoline Intermediate

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve the desired aldehyde (e.g., a protected aminoacetaldehyde derivative) in
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a suitable solvent such as ethanol or methanol.

o Addition of Reagents: To the stirred solution, add an equimolar amount of ethylenediamine.

» Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently
heated to facilitate the condensation and cyclization to form the corresponding imidazoline.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).

o Work-up: Upon completion, the solvent is removed under reduced pressure. The crude
imidazoline intermediate can be purified by column chromatography or used directly in the
next step.

Step 2: Oxidation to the Imidazole

o Oxidizing Agent: The crude imidazoline is dissolved in a suitable solvent, and an oxidizing
agent is added. A variety of oxidizing agents can be employed, such as manganese dioxide
(MnO2), or iodine in the presence of a base.

o Reaction Conditions: The reaction is typically stirred at room temperature or heated,
depending on the chosen oxidant. Monitoring by TLC is essential to determine the endpoint
of the reaction.

o Work-up and Purification: Once the oxidation is complete, the reaction mixture is filtered to
remove any solid byproducts. The filtrate is concentrated, and the resulting crude product is
purified by column chromatography on silica gel to yield the desired 2-substituted imidazole.

Step 3: Deprotection (if necessary)

« If a protecting group was used on the amine functionality of the starting aldehyde, a final
deprotection step is required to yield 2-(1H-imidazol-2-yl)ethanamine. The choice of
deprotection conditions will depend on the nature of the protecting group used.
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Caption: General synthetic workflow.

Conclusion: A Compound of Untapped Potential

2-(1H-imidazol-2-yl)ethanamine represents a molecule of significant interest to the drug
discovery and development community. Its straightforward synthesis, coupled with the proven
pharmacological importance of the imidazole scaffold, makes it an attractive starting point for
the design of novel therapeutic agents. This guide has provided a comprehensive overview of
its core properties and potential applications, with the aim of empowering researchers to
explore the full therapeutic potential of this versatile compound. Further investigation into its
biological activity is highly encouraged and is anticipated to yield valuable insights into new
treatment modalities for a range of diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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